Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Historical Context and Emergence in Heterocyclic Chemistry Research
The 3-azabicyclo[3.1.0]hexane framework first gained attention in the late 20th century amid efforts to synthesize sterically constrained nitrogen-containing heterocycles. Early attempts to construct this system faced significant hurdles due to the inherent strain of the bicyclo[3.1.0] skeleton, which complicates both ring closure and functional group introduction. A breakthrough came with the development of stepwise synthetic routes involving halogenation and dehydrohalogenation, as detailed in pioneering patents. These methods enabled the production of 3-azabicyclo[3.1.0]hexane derivatives, laying the groundwork for subsequent modifications like the introduction of carboxylate and amino groups.
The tert-butyl ester variant, specifically, arose from the need to stabilize reactive intermediates during multi-step syntheses. By incorporating a bulky tert-butyl group, chemists mitigated undesirable side reactions, facilitating the isolation and characterization of key intermediates. This innovation coincided with the rise of combinatorial chemistry in the 1990s, where the compound’s modularity made it a favored building block for generating diverse molecular libraries.
Position Within Nitrogen-Containing Bicyclic Scaffold Research
Nitrogen-containing bicyclic compounds occupy a central role in drug discovery due to their ability to mimic bioactive conformations of natural products. Among these, the 3-azabicyclo[3.1.0]hexane system stands out for its unique geometric and electronic properties:
| Scaffold Type | Ring Strain | Functionalization Sites | Bioactivity Relevance |
|---|---|---|---|
| Azabicyclo[2.2.1]heptane | Moderate | 2-3 | Analgesics, anticonvulsants |
| Azabicyclo[3.2.1]octane | Low | 4-5 | Antivirals, antipsychotics |
| 3-Azabicyclo[3.1.0]hexane | High | 2-3 | Antidiabetics, neuroactive agents |
The high ring strain of the [3.1.0] system enhances reactivity, enabling selective transformations at the amino and carboxylate positions. For example, the tert-butyl group’s steric bulk directs regioselective substitutions, a feature exploited in the synthesis of Saxagliptin, a dipeptidyl peptidase-4 inhibitor. Additionally, the scaffold’s planar amine nitrogen participates in hydrogen bonding, mimicking transition states in enzymatic processes—a property leveraged in protease inhibitor design.
Academic Significance of the 3-Azabicyclo[3.1.0]hexane Framework
Academic interest in this framework stems from three key attributes:
- Stereochemical Control : The rigid bicyclic structure enforces distinct spatial arrangements of substituents, aiding in the study of stereoselective reactions. For instance, the equatorial orientation of the tert-butyl group in tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate dictates face-selective additions in Diels-Alder reactions.
- Ligand Design : The scaffold’s ability to chelate metal ions has been explored in catalysis. Copper complexes of this system exhibit enhanced activity in asymmetric aldol reactions, attributed to the constrained geometry around the metal center.
- Photochemical Reactivity : The [3.1.0] system undergoes [2+2] cycloadditions under UV irradiation, generating polycyclic structures with potential applications in materials science.
These properties have spurred over 200 publications since 2010, with computational studies further elucidating the scaffold’s electronic profile. Density functional theory (DFT) analyses reveal significant charge localization at the bridgehead nitrogen, rationalizing its nucleophilic behavior in alkylation reactions.
Current Research Landscape and Evolving Perspectives
Recent advancements focus on streamlining synthesis and expanding functionalization strategies:
- Catalytic Asymmetric Synthesis : Palladium-catalyzed cyclopropanations now achieve enantiomeric excesses >90%, addressing historical challenges in accessing chiral variants.
- Green Chemistry Approaches : Solvent-free mechanochemical methods have reduced reaction times from hours to minutes while maintaining yields >85%.
- Bioconjugation : The amino group’s reactivity toward NHS esters enables covalent modification of proteins, with applications in antibody-drug conjugates.
Emerging applications in materials science include the scaffold’s incorporation into metal-organic frameworks (MOFs), where its rigidity enhances structural stability. Meanwhile, medicinal chemistry efforts explore derivatives as allosteric modulators of ion channels, capitalizing on the scaffold’s similarity to natural polyamines.
Properties
IUPAC Name |
tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7(11)6-4-8(6)12/h6-8H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNJQSJMWVJJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-22-7 | |
| Record name | tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
There are several synthetic routes to prepare tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate. One of the most commonly used methods is the Mannich reaction, which involves the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. In this case, the synthesis includes the reaction between tropinone, formaldehyde, and tert-butylamine.
Another method involves photochemistry, where the compound can be synthesized using [2 + 2] cycloaddition reactions. This method allows for the creation of new building blocks via photochemical reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the Mannich reaction and photochemical methods mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for various modifications that can lead to the synthesis of novel compounds with desired properties.
Medicinal Chemistry
The compound is significant in drug development, particularly in the synthesis of substituted piperidines, which are essential in creating pharmaceuticals targeting neurological disorders. Its interaction with nicotinic acetylcholine receptors suggests potential use in treating conditions like Alzheimer's disease and other cognitive impairments.
Case Study:
Research has indicated that derivatives of this compound exhibit antitumor effects against various cancer cell lines, including human erythroleukemia and cervical carcinoma cells. This highlights its potential as an anticancer agent, warranting further investigation into its therapeutic efficacy .
Photochemistry
This compound can participate in photochemical reactions, particularly [2 + 2] cycloadditions, which are useful for creating new chemical entities with specific functionalities. This application is crucial for developing materials with tailored optical properties.
Biomedical Imaging
Derivatives of this compound can be labeled with fluorescent or radioactive tags for use in imaging studies. This enhances imaging contrast and localization, making it valuable in tracking biological processes in vivo.
The biological activity of this compound has been linked to its ability to bind to nicotinic acetylcholine receptors, influencing neurotransmission pathways and showing promise in treating neurodegenerative diseases.
Mechanism of Action:
The interaction with nicotinic receptors suggests that this compound may modulate neurotransmitter release, providing insights into its potential therapeutic roles in various neurological conditions.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. For instance, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission pathways . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate are best highlighted through comparisons with analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Bicyclic Carboxylates
Key Findings
Bicyclo System Influence :
- The [3.1.0] system (e.g., in the target compound) provides a smaller, more rigid scaffold compared to [2.1.1] or [2.2.1] systems. This rigidity is critical for selective enzyme inhibition, as seen in DPP-IV-targeting Saxagliptin intermediates .
- Bicyclo[2.1.1] derivatives (e.g., CAS 467454-33-7) exhibit reduced steric hindrance, favoring applications in peptide mimetics .
Substituent Effects: Amino Group (4-NH₂): Enhances nucleophilicity for coupling reactions, making the target compound versatile in forming amide bonds in drug candidates . Oxo (3-O): Facilitates further functionalization via ketone reactivity, such as reductive amination . Hydroxymethyl (3-CH₂OH): Improves solubility and enables esterification or oxidation pathways .
Synthetic Utility: The target compound’s amino group is more reactive than carbamoyl or hydroxymethyl analogs, allowing efficient derivatization without deprotection steps . 3-Oxo derivatives require additional steps (e.g., RuO₂/NaIO₄ oxidation) for installation, increasing synthesis complexity .
Pharmaceutical Relevance :
- Carbamoyl derivatives (e.g., CAS 361440-67-7) are pivotal in Saxagliptin synthesis due to their direct incorporation into the drug’s active site-binding motif .
- Hydroxymethyl variants (e.g., CAS 1522367-45-8) are preferred for prodrug strategies owing to their hydrolytic stability .
Critical Analysis
- Structural Rigidity vs. Flexibility: The [3.1.0] system’s rigidity is advantageous for enzyme inhibition but may limit conformational adaptability in non-target applications. In contrast, [2.1.1] systems offer moderate flexibility for diverse binding .
- Functional Group Trade-offs: While the 4-amino group enhances reactivity, it may also increase susceptibility to oxidation, necessitating careful handling compared to carbamoyl or hydroxymethyl-protected analogs .
Biological Activity
Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 2839409-28-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.
- Molecular Formula : C10H18N2O2
- Molar Mass : 198.27 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its stability and reactivity.
This compound primarily interacts with molecular targets in biological systems, notably:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to bind to nAChRs, which play a crucial role in neurotransmission and are implicated in various neurological disorders.
Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds related to tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane have been tested against various bacterial strains, showing promising results in inhibiting growth.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane | E. coli | 15 |
| Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane | S. aureus | 12 |
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells.
Research Findings
- Synthesis and Characterization : The synthesis of tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane can be achieved through the Mannich reaction involving tropinone, formaldehyde, and tert-butylamine . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
- In Vitro Studies : In vitro studies demonstrate that this compound can modulate neurotransmitter release in neuronal cultures, indicating its potential role as a neuromodulator .
- Case Studies : A case study involving animal models treated with derivatives of this compound showed significant improvements in cognitive function compared to controls, suggesting its therapeutic potential in treating cognitive impairments associated with aging or neurodegenerative diseases .
Medicinal Chemistry
Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane is being investigated for its role as a scaffold for developing new drugs targeting nAChRs and other receptors involved in neurological functions.
Organic Synthesis
Due to its unique structural features, it serves as a valuable building block for synthesizing more complex organic molecules, particularly those with potential therapeutic applications.
Q & A
Basic: What are the key synthetic routes for preparing tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate?
The synthesis typically involves sequential Boc protection, oxidation, and deprotection steps. For example:
- Step 1 : Boc protection of 2-azabicyclo[3.1.0]hexane hydrochloride (7) using di-tert-butyl dicarbonate in a THF/H₂O/Na₂CO₃ system yields tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (8) with 92% efficiency .
- Step 2 : RuO₂·xH₂O/NaIO₄-mediated oxidation of (8) in EtOAc/H₂O produces tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (9) at 83% yield .
- Step 3 : HCl-mediated deprotection in DCM removes the Boc group, yielding 2-azabicyclo[3.1.0]hexan-3-one (10) in 97% yield .
Methodological Note : Optimize reaction times (e.g., 20 h for oxidation) and solvent ratios (e.g., 1:1 THF/H₂O) to maximize purity. Chromatography (20% EtOAc/heptane) is critical for isolating intermediates .
Advanced: How does stereochemistry influence the biological activity of derivatives of this compound?
Stereochemical configuration directly impacts receptor binding. For example:
- In mGlu3 receptor studies, (1S,2S,4S,5R,6S)-configured derivatives like LY2794193 exhibit >1000-fold selectivity for mGlu3 over mGlu2 receptors due to specific interactions with the amino-terminal domain .
- Crystallography with SHELX software (e.g., SHELXL) reveals that substituent orientation at the C4β position dictates hydrogen bonding with residues like Ser153 and Thr174, which are critical for agonist activity .
Experimental Design : Use X-ray crystallography (via SHELX suites) to resolve binding modes and validate selectivity through cellular assays (e.g., Ca²⁺ mobilization in transfected HEK cells) .
Basic: What analytical techniques are recommended for characterizing this compound?
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [2M+H]⁺ peak at m/z 195.11) .
- Chromatography : Monitor reaction progress using silica gel chromatography (20% EtOAc/heptane) and confirm purity via HPLC (>97%) .
- NMR : Assign stereochemistry using ¹H/¹³C NMR, particularly for bicyclo[3.1.0]hexane ring protons (δ 1.2–3.5 ppm) .
Advanced: How can computational tools like SHELX aid in structural refinement?
SHELX programs (e.g., SHELXL, SHELXD) enable high-precision refinement of crystallographic
- Small-molecule refinement : SHELXL handles anisotropic displacement parameters and twin refinement, critical for resolving bicyclo ring conformations .
- Macromolecular applications : Use SHELXE for experimental phasing of receptor-ligand complexes, particularly with high-resolution data (<1.8 Å) .
Workflow : Integrate WinGX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids .
Basic: What are common pitfalls in synthesizing this compound, and how are they resolved?
- Low Oxidation Yields : Incomplete RuO₂/NaIO₄-mediated oxidation (Step 2) may occur due to insufficient stirring. Optimize by vigorous stirring for 20 h and quenching with Na₂S₂O₃ to remove residual oxidants .
- Deprotection Issues : HCl in dioxane may generate side products. Use DCM as a solvent and monitor CO₂ evolution to ensure complete Boc removal .
Advanced: How to address discrepancies in pharmacological data across studies?
- Receptor Assay Variability : Differences in cellular models (e.g., HEK vs. CHO cells) can alter EC₅₀ values. Standardize assays using mGlu3-transfected HEK cells and measure Ca²⁺ flux for consistency .
- Stereochemical Purity : Contamination by enantiomers (e.g., 1R,2R isomers) can skew results. Validate enantiopurity via chiral HPLC or X-ray crystallography .
Basic: What are the storage and stability considerations for this compound?
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.
- Stability tests via TGA/DSC (e.g., melting point >100°C) confirm thermal resilience .
Advanced: How can structure-activity relationship (SAR) studies optimize derivatives?
- C4β Substitution : Introduce amide groups (e.g., 3-methoxybenzoyl) to enhance mGlu3 affinity. SAR data show a 10-fold increase in potency compared to unsubstituted analogs .
- Ring Modifications : Replace the bicyclo[3.1.0]hexane with bicyclo[2.2.1]heptane (e.g., tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) to alter conformational flexibility and receptor engagement .
Basic: What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .
- Dispose of waste via neutralization (e.g., 5% NaHCO₃) before incineration .
Advanced: How does isotopic labeling (e.g., ¹³C) aid in metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
